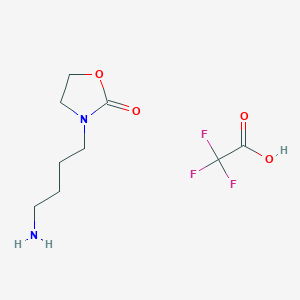
3-(4-Aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains an oxazolidinone ring and an aminobutyl group. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons, one oxygen, and one nitrogen . The 4-aminobutyl group is a four-carbon chain with an amine group at one end .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazolidinone ring and the 4-aminobutyl group would be key structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The oxazolidinone ring and the 4-aminobutyl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
Target of Action
The compound “3-(4-Aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid” is structurally similar to the naturally occurring polyamine, spermidine . Spermidine is known to interact with various targets including the Beta-1 adrenergic receptor, Beta-2 adrenergic receptor, Thioredoxin reductase 1, cytoplasmic, Gentamicin 3’-acetyltransferase, and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
The compound’s interaction with its targets is likely to be similar to that of spermidine. Spermidine is known to stabilize some membranes and nucleic acid structures . It is also involved in the post-translational formation of hypusine in the eukaryotic initiation factor 5A (eIF5A) . This modification is one of the most specific post-translational modifications and is crucial for the activity of eIF5A .
Biochemical Pathways
The compound is likely to affect the same biochemical pathways as spermidine. Spermidine is involved in various metabolic pathways, including the biosynthesis of spermine and the metabolism of methionine . It also plays a role in the post-translational formation of hypusine in eIF5A, which is crucial for the activity of eIF5A .
Pharmacokinetics
Spermidine is known to be absorbed and distributed throughout the body, where it interacts with various targets . The compound is likely to be metabolized and excreted in a similar manner.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be similar to those of spermidine. Spermidine is known to stabilize some membranes and nucleic acid structures, and it plays a crucial role in cell growth, differentiation, and survival . It is also involved in the post-translational formation of hypusine in eIF5A, which is crucial for the activity of eIF5A .
Advantages and Limitations for Lab Experiments
One advantage of using ABOA-TFA in lab experiments is its specificity for ion channels and receptors, allowing for precise modulation of their activity. ABOA-TFA is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using ABOA-TFA is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Future Directions
There are several potential future directions for research involving ABOA-TFA. One area of interest is the development of ABOA-TFA derivatives with increased specificity and potency for specific ion channels and receptors. Another area of interest is the potential therapeutic applications of ABOA-TFA, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to fully elucidate the mechanisms of action of ABOA-TFA and its downstream effects on cellular signaling pathways.
Synthesis Methods
ABOA-TFA can be synthesized through a multistep process involving the reaction of various chemical compounds. One such method involves the reaction of 4-aminobutanol with ethyl chloroformate to form 4-(ethoxycarbonyl)butylamine. The resulting compound is then reacted with cyanogen bromide to form 3-(4-aminobutyl)-1,3-oxazolidin-2-one. Finally, the addition of trifluoroacetic acid to the oxazolidinone results in ABOA-TFA.
Scientific Research Applications
ABOA-TFA has been extensively used in scientific research, particularly in the study of ion channels and receptors. It has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels, calcium-activated potassium channels, and transient receptor potential channels. ABOA-TFA has also been used as a tool to study the activity of the N-methyl-D-aspartate (NMDA) receptor, a critical receptor in the central nervous system.
Safety and Hazards
properties
IUPAC Name |
3-(4-aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2HF3O2/c8-3-1-2-4-9-5-6-11-7(9)10;3-2(4,5)1(6)7/h1-6,8H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQKTHYJTUQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)
![Carbamic acid, N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-, 1,1-dimethylethyl ester](/img/structure/B2470573.png)

![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2470576.png)



![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)


![1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2470586.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid](/img/structure/B2470588.png)
![N-Cyclopropyl-3-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2470589.png)